molecular formula C10H8BrNO3 B052653 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one CAS No. 124522-09-4

3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one

Cat. No.: B052653
CAS No.: 124522-09-4
M. Wt: 270.08 g/mol
InChI Key: XFCZURAACWKKIH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one is primarily used as a fluorescent derivatizing agent . Its primary targets are carboxylic acids . Carboxylic acids are ubiquitous in biological systems, involved in numerous biochemical processes, and serve as a functional group in many biomolecules.

Mode of Action

The compound has a bromomethyl group that can easily react with a carboxyl group to form the corresponding ester in the presence of a base . This reaction allows the compound to bind to carboxylic acids, enabling their detection through fluorescence labeling .

Biochemical Pathways

The compound is used in the assay of fatty acid omega-hydroxylation . This process is part of the larger fatty acid metabolism pathway, which is crucial for energy production and storage in biological systems. The compound’s fluorescent labeling allows for the detection and measurement of specific metabolites in this pathway .

Result of Action

The primary result of the compound’s action is the formation of a fluorescent label that can be detected at 440 nm with excitation at 345 nm . This allows for the sensitive detection and quantification of carboxylic acids in a sample .

Action Environment

The compound is light and heat sensitive, and it is recommended to be stored at 0-10°C . These environmental factors can influence the compound’s action, efficacy, and stability. Proper storage and handling are necessary to maintain the compound’s reactivity and fluorescent properties .

Biochemical Analysis

Biochemical Properties

The compound 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one plays a significant role in biochemical reactions, particularly in the fluorescence labeling of carboxylic acids . It interacts with various biomolecules, including enzymes and proteins, to exert its effects . The nature of these interactions is largely dependent on the specific biochemical context .

Cellular Effects

This compound influences cell function by interacting with various cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are complex and depend on the specific biochemical context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes . It can interact with transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one typically involves the bromination of 7-methoxy-1,4-benzoxazin-2-one. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory-scale procedures with optimization for larger-scale production. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one primarily undergoes substitution reactions due to the presence of the bromomethyl group. It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with sodium azide yields the corresponding azide derivative, while reaction with amines produces the corresponding amine derivatives .

Properties

IUPAC Name

3-(bromomethyl)-7-methoxy-1,4-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-14-6-2-3-7-9(4-6)15-10(13)8(5-11)12-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCZURAACWKKIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C(=O)O2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10154422
Record name 3-Bromomethy-7-methoxy-1,4-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10154422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124522-09-4
Record name 3-Bromomethy-7-methoxy-1,4-benzoxazin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124522094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromomethy-7-methoxy-1,4-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10154422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one [for HPLC Labeling]
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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